![molecular formula C7H5LiN4O2 B2882567 Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2197061-92-8](/img/structure/B2882567.png)

Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

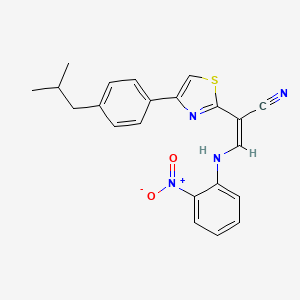

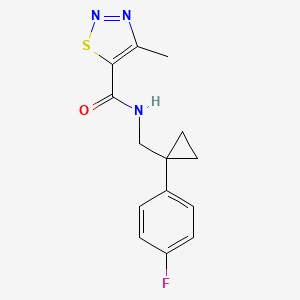

“Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 2361634-03-7 . It has a molecular weight of 183.1 . The IUPAC name for this compound is lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7 (8 (12)13)11 (6)4-5;/h2-4H,1H3, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazolo[4,3-a]pyrazine derivatives have shown significant antimicrobial activity . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Triazoles are a major class of antifungal drugs . They have been used in the development of various antifungal medications, such as fluconazole and voriconazole .

Anticancer Activity

Some triazolo[4,3-a]pyrazine derivatives have demonstrated potential as c-Met kinase inhibitors, which could be useful in cancer treatment .

Anticonvulsant Activity

Triazolo[4,3-a]pyrazine derivatives have also been studied for their anticonvulsant properties . This makes them potential candidates for the development of new antiepileptic drugs .

Anti-inflammatory and Analgesic Activity

Triazoles and their derivatives have shown significant anti-inflammatory and analgesic activities . This makes them useful in the treatment of conditions involving inflammation and pain.

Antidepressant Activity

Triazoles are present in several classes of antidepressant drugs . Their derivatives could potentially be used in the development of new antidepressant medications.

Antidiabetic Activity

Triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus .

Applications in Materials Science

In addition to their biological activities, triazoles also have applications in materials science . Their ability to accommodate a broad range of substituents makes them useful in the construction of diverse novel materials .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

It is known that the compound is a powder at room temperature , suggesting that it could be administered orally

Result of Action

The result of the action of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .

Action Environment

The action of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature Additionally, its efficacy could be influenced by the presence of other compounds or drugs in the system

Eigenschaften

IUPAC Name |

lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHWRLSIMKVAG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)

![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)

![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)